molecular formula C9H17Cl2N3 B13475390 4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride

4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride

Cat. No.: B13475390
M. Wt: 238.15 g/mol
InChI Key: DZCHFRAWLHQSHP-UHFFFAOYSA-N
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Description

4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a pyrazole ring attached to a piperidine moiety, with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with piperidine under controlled conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often involve the use of solvents such as dichloromethane or methanol, and the process may be catalyzed by acids or bases depending on the specific synthetic route .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are common practices in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, pyrazoline derivatives, and various substituted piperidine compounds .

Scientific Research Applications

4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15 g/mol

IUPAC Name

4-(3-methylpyrazol-1-yl)piperidine;dihydrochloride

InChI

InChI=1S/C9H15N3.2ClH/c1-8-4-7-12(11-8)9-2-5-10-6-3-9;;/h4,7,9-10H,2-3,5-6H2,1H3;2*1H

InChI Key

DZCHFRAWLHQSHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2CCNCC2.Cl.Cl

Origin of Product

United States

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